Hydroxy chlorambucil
Description
Contextualization within Alkylating Agent Research
Chlorambucil (B1668637) belongs to the aryl nitrogen mustard class of alkylating agents, a group of cytotoxic drugs that function by covalently binding to cellular macromolecules, primarily DNA. mdpi.comdrugbank.com This alkylation process leads to cross-linking of DNA strands, interference with DNA replication and transcription, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells. drugbank.comchemicalbook.combritannica.comwikipedia.org As one of the earliest classes of anticancer drugs, alkylating agents like chlorambucil have been instrumental in cancer therapy. mdpi.combritannica.com The ongoing research into chlorambucil derivatives, including those with hydroxyl modifications, is part of a broader strategy to overcome inherent challenges such as drug resistance, non-specific cytotoxicity, and suboptimal pharmacokinetic profiles, thereby developing more effective and targeted cancer treatments. mdpi.comchemicalbook.com
Identification of Research Gaps Concerning Hydroxy Chlorambucil Analogues
A distinct chemical entity widely recognized and extensively studied as "this compound" is not prominently featured in the reviewed literature. However, a derivative designated as "compound 24d" has been described, which was synthesized by replacing the halogen atoms (chlorine) in the chlorambucil structure with hydroxyl groups. mdpi.com Preliminary in vitro evaluations of compound 24d against breast and pancreatic cancer cell lines indicated superior anticancer activity compared to the parent compound, chlorambucil, particularly against the MCF7 breast cancer cell line. mdpi.com Despite these promising initial findings, significant research gaps remain regarding hydroxylated chlorambucil analogues. These include a comprehensive understanding of their synthesis methodologies, detailed structure-activity relationships (SAR) specifically influenced by the position and number of hydroxyl groups, precise mechanisms of action at the molecular level, and a broader preclinical efficacy profile across diverse cancer types. Further detailed investigation is warranted to fully elucidate the therapeutic potential of such hydroxylated derivatives.
Rationale for Investigating this compound in Advanced Drug Discovery
The rationale for investigating hydroxylated chlorambucil derivatives in advanced drug discovery is rooted in established principles of medicinal chemistry. The introduction of hydroxyl groups can significantly alter a molecule's properties, potentially enhancing aqueous solubility and modifying its lipophilicity. researchgate.netresearchgate.net These changes can, in turn, influence drug absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interaction with cellular targets and metabolic enzymes. For chlorambucil, which has known limitations related to specificity and toxicity, hydroxylated analogues may offer a pathway to improved therapeutic indices. mdpi.comchemicalbook.com The objective is to engineer compounds that retain or enhance cytotoxic activity against cancer cells while minimizing damage to healthy tissues, thereby contributing to the development of more targeted and less toxic cancer therapies. ontosight.ai The reported superior in vitro activity of certain hydroxylated derivatives, such as compound 24d, against cancer cell lines provides a compelling basis for continued research into this class of compounds. mdpi.com
Data Tables
Specific experimental data, such as IC50 values or detailed comparative efficacy metrics for a compound explicitly named "this compound," are not available in the provided search results. While research on various chlorambucil derivatives and hybrids has been conducted, yielding comparative data for those specific modified structures, direct tabular data for a hydroxylated chlorambucil analogue is not present in the reviewed literature. Therefore, a data table based on specific findings for "this compound" cannot be generated from the available information.
Compound List
Chlorambucil
Compound 24d (a derivative where chlorambucil's halogens were converted to hydroxyl groups)
HAHA-Chlorambucil (a steroid-chlorambucil hybrid)
Chloram-HDi (a chlorambucil-hydroxamic acid hybrid)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCORMODVLBZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181641 | |
| Record name | Hydroxy chlorambucil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27171-89-7 | |
| Record name | Hydroxy chlorambucil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxy chlorambucil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXY CHLORAMBUCIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Hydroxy Chlorambucil and Analogues
Elucidation of Novel Synthetic Pathways for Hydroxy chlorambucil (B1668637)
The development of novel synthetic pathways for hydroxy chlorambucil is centered around the strategic introduction of the hydroxyl group onto the butyric acid side chain of the chlorambucil scaffold. A plausible and efficient approach involves the synthesis of a keto-precursor followed by a stereoselective reduction.
A key intermediate in this proposed pathway is 4-(4-(bis(2-chloroethyl)amino)phenyl)-3-oxobutanoic acid. The synthesis of this precursor can be envisioned starting from chlorambucil itself. The carboxylic acid of chlorambucil can be converted to an acid chloride, which can then undergo a reaction with a suitable carbon nucleophile to introduce the keto group at the 3-position.
With the keto-precursor in hand, the crucial step is the stereoselective reduction of the ketone to yield the desired this compound. The stereochemistry at the newly formed chiral center can significantly influence the biological activity of the molecule. Several methods for the stereoselective reduction of ketones are well-established in organic synthesis and can be applied here.
One of the most effective methods for achieving high enantioselectivity is through the use of chiral catalysts. For instance, oxazaborolidine catalysts, as developed by Corey, Bakshi, and Shibata (CBS), are renowned for their ability to reduce prochiral ketones to chiral secondary alcohols with high enantiomeric excess. The proposed transition state for this reduction involves the coordination of the borane (B79455) to the oxazaborolidine catalyst and the ketone, leading to a highly organized, six-membered ring-like structure that directs the hydride delivery from one face of the ketone.
Another powerful approach is the use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, in asymmetric transfer hydrogenation or asymmetric hydrogenation reactions. These methods often employ chiral ligands to create a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reduction. For example, Noyori's catalysts, which are ruthenium complexes with chiral diamine and diphosphine ligands, are highly effective for the asymmetric hydrogenation of a wide range of ketones.
Biocatalysis offers a green and highly selective alternative for the reduction of ketones. Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones to alcohols with excellent enantioselectivity and under mild reaction conditions. The choice of the specific enzyme and reaction conditions (e.g., co-factor regeneration system, solvent) is critical for achieving high conversion and enantiomeric excess.
The table below summarizes some potential stereoselective reduction methods applicable to the synthesis of this compound.
| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Key Features |
| Asymmetric Borane Reduction | CBS Catalyst (e.g., (R)- or (S)-Me-CBS) | >90% | Mild reaction conditions, predictable stereochemistry. |
| Asymmetric Hydrogenation | Ru- or Rh-based catalysts with chiral ligands | >95% | High turnover numbers, applicable to a wide range of ketones. |
| Asymmetric Transfer Hydrogenation | Ru-, Rh-, or Ir-based catalysts with chiral ligands | >95% | Uses isopropanol (B130326) or formic acid as the hydrogen source. |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | >99% | High enantioselectivity, environmentally friendly conditions. |
Bio-orthogonal chemistry provides a powerful toolkit for the selective modification of biomolecules in complex biological environments. While not a direct method for the de novo synthesis of this compound, bio-orthogonal reactions can be employed to introduce a hydroxyl group into a chlorambucil derivative that has been pre-functionalized with a bio-orthogonal handle.
For instance, a chlorambucil analogue bearing a terminal alkyne or an azide (B81097) could be synthesized. This functionalized chlorambucil could then be reacted with a molecule containing a hydroxyl group and a complementary bio-orthogonal handle (an azide or an alkyne, respectively) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This strategy would be particularly useful for creating this compound conjugates for targeted drug delivery or imaging applications.
Another potential bio-orthogonal strategy involves the use of tetrazine ligation. A chlorambucil derivative functionalized with a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) or cyclooctyne) could react rapidly and selectively with a tetrazine-containing molecule that also bears a hydroxyl group. The extremely fast kinetics of this reaction make it suitable for applications in living systems.
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions are fundamental to the synthesis of chlorambucil analogues. The synthesis of chlorambucil itself involves the conversion of hydroxyl groups to chloro groups. A plausible route to this compound could involve a partial or selective hydrolysis of one of the chloroethyl groups of chlorambucil, although controlling the selectivity of this reaction would be challenging.
A more controlled approach would be to start with a precursor that already contains the desired hydroxyl group on the side chain and then perform the necessary functional group transformations on other parts of the molecule. For example, starting with a protected form of 4-(4-aminophenyl)-3-hydroxybutanoic acid, the bis(2-chloroethyl)amino group could be installed by reaction with ethylene (B1197577) oxide followed by chlorination with a reagent like thionyl chloride or phosphorus oxychloride.
Derivatization of the hydroxyl group in this compound opens up possibilities for creating prodrugs or conjugates with altered pharmacokinetic properties. The hydroxyl group can be esterified with various carboxylic acids to create prodrugs that may have improved solubility or can be cleaved by esterases in vivo to release the active drug. Similarly, the hydroxyl group can be converted to an ether or a carbonate, providing further avenues for derivatization.
Optimization of Synthetic Yields and Purity of this compound
The optimization of synthetic yields and purity is a critical aspect of any synthetic endeavor. For the proposed synthesis of this compound via the reduction of a keto-precursor, several parameters can be fine-tuned to maximize the yield and purity of the final product.
For the stereoselective reduction step, the following factors are crucial for optimization:
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and cost-effectiveness. Lowering the catalyst loading without compromising the yield and enantioselectivity is a key goal.
Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the stereochemical outcome of the reaction.
Temperature: Reaction temperature can influence the reaction rate and selectivity. Lower temperatures often lead to higher enantioselectivity.
Reducing Agent: In the case of borane reductions, the nature of the borane source (e.g., BH3·THF, BH3·SMe2) can be important. For transfer hydrogenations, the hydrogen donor can be varied.
Purification Strategies: Purification of the final product is essential to remove any unreacted starting materials, byproducts, and the catalyst. Chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) are commonly employed. Crystallization can also be an effective method for obtaining highly pure material.
The table below outlines a hypothetical optimization study for the CBS reduction of 4-(4-(bis(2-chloroethyl)amino)phenyl)-3-oxobutanoic acid.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | THF | 25 | 10 | 85 | 92 |
| 2 | Toluene | 25 | 10 | 82 | 90 |
| 3 | THF | 0 | 10 | 88 | 95 |
| 4 | THF | -20 | 10 | 90 | 97 |
| 5 | THF | -20 | 5 | 85 | 96 |
Scale-Up Considerations for Research-Grade Synthesis of this compound
Scaling up the synthesis of this compound from the laboratory bench to a larger, research-grade scale introduces several new challenges.
Reagent Handling and Safety: Some of the reagents used, such as boranes and metal catalysts, can be pyrophoric or toxic and require specialized handling procedures on a larger scale.
Heat Transfer: Exothermic reactions, such as quenching of reducing agents, can be difficult to control on a larger scale due to the lower surface area-to-volume ratio. Efficient cooling and controlled addition of reagents are crucial.
Mixing: Ensuring efficient mixing in larger reaction vessels is important for maintaining reaction homogeneity and achieving consistent results.
Work-up and Purification: Extraction and filtration processes can be more time-consuming and require larger equipment. The choice of purification method may also need to be adapted for larger quantities, with a preference for crystallization over chromatography where possible.
Cost of Goods: The cost of starting materials, reagents, and solvents becomes a more significant factor on a larger scale. The development of a cost-effective and efficient process is paramount.
For the proposed stereoselective reduction, the use of a catalyst with high turnover numbers would be advantageous for scale-up, as it would reduce the amount of catalyst required. Biocatalytic methods are also attractive for scale-up due to their mild reaction conditions and often simpler work-up procedures.
Advanced Characterization Techniques for Hydroxy Chlorambucil
Spectroscopic Characterization of Hydroxy chlorambucil (B1668637)
Spectroscopic techniques are indispensable for the structural determination of molecules like Hydroxy chlorambucil. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By mapping the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom in a molecule. escholarship.orgmdpi.comrsc.org
For this compound, the key structural modification compared to the parent drug, Chlorambucil, is the introduction of a hydroxyl (-OH) group on the butanoic acid side chain. ¹H NMR and ¹³C NMR are the primary experiments used for its characterization.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the presence of the hydroxyl group would introduce a new signal for the proton attached to the same carbon (CH-OH). This proton would typically appear as a multiplet in the 3.5-4.5 ppm range, deshielded compared to a standard alkyl proton due to the electronegativity of the oxygen atom. The proton of the hydroxyl group itself would appear as a broad singlet, the position of which is dependent on the solvent and concentration. The remaining signals corresponding to the aromatic ring and the nitrogen mustard moiety would be similar to those of Chlorambucil, though minor shifts may occur due to the electronic effects of the new functional group.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides definitive evidence of hydroxylation. The carbon atom bonded to the hydroxyl group (CH-OH) would exhibit a characteristic downfield shift into the 60-75 ppm region, a significant change from the typical 20-40 ppm range for an analogous alkyl carbon in Chlorambucil. hmdb.ca Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, definitively establishing the position of hydroxylation on the butanoic acid chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic (C₆H₄) | ~6.7 - 7.2 | ~112 - 145 |
| -N(CH₂CH₂Cl)₂ | ~3.7 | ~53 (N-CH₂) / ~40 (CH₂-Cl) |
| Side Chain CH-OH | ~3.5 - 4.5 | ~60 - 75 |
| Side Chain CH₂ | ~1.8 - 2.6 | ~25 - 35 |
| Carboxylic Acid (COOH) | ~10 - 12 (broad) | ~175 - 180 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. youtube.com
For this compound (C₁₄H₁₉Cl₂NO₃), the molecular weight is approximately 320.0691 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting pattern provides clues about the molecule's structure. libretexts.orgmiamioh.edu
Expected fragmentation pathways for this compound would include:
Loss of Water (-18 Da) : A common fragmentation for alcohols, leading to a prominent peak at m/z ~302.
Decarboxylation (-45 Da) : Loss of the COOH group is characteristic of carboxylic acids.
Cleavage of the Side Chain : Fragmentation can occur along the butanoic acid chain, yielding ions that help pinpoint the location of the hydroxyl group.
Fragmentation of the Nitrogen Mustard Moiety : Cleavage of the chloroethyl groups is also a probable fragmentation pathway, similar to that observed for Chlorambucil. researchgate.netnih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | ~321.07 |
| [M-H₂O+H]⁺ | Loss of water | ~303.06 |
| [M-COOH+H]⁺ | Loss of carboxylic acid group | ~276.10 |
| [M-C₄H₆O₃+H]⁺ | Cleavage leaving the phenyl-mustard | ~218.05 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Confirmation
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.commdpi.com These methods are complementary and provide a characteristic "fingerprint" of the molecule. researchgate.netnih.gov
The key diagnostic feature in the vibrational spectrum of this compound, distinguishing it from Chlorambucil, is the presence of the hydroxyl group.
FTIR Spectroscopy : The FTIR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. Other characteristic peaks, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and vibrations from the aromatic ring, would also be present. nih.gov
Raman Spectroscopy : Raman spectroscopy would also detect the key functional groups. While the O-H stretch is often weak in Raman spectra, other vibrations can provide confirmatory evidence. Raman is particularly useful for analyzing the skeletal vibrations of the aromatic ring.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (alcohol) | FTIR | 3200 - 3600 (broad) |
| C-H stretch (aromatic/aliphatic) | FTIR/Raman | 2850 - 3100 |
| C=O stretch (carboxylic acid) | FTIR/Raman | ~1700 |
| C=C stretch (aromatic ring) | FTIR/Raman | 1450 - 1600 |
| C-O stretch (alcohol) | FTIR | 1000 - 1260 |
| C-Cl stretch | FTIR/Raman | 600 - 800 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment
The hydroxylation of the butanoic acid side chain of Chlorambucil can introduce a chiral center, resulting in the formation of two enantiomers (non-superimposable mirror images). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. chiralabsxl.com
If this compound is formed as a racemic mixture (equal amounts of both enantiomers), it will be CD-inactive. However, if the metabolic process is stereoselective, or if the enantiomers are separated, CD spectroscopy can be used to determine the absolute configuration of the chiral center. researchgate.net This is typically achieved by comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of analogous compounds with a known stereochemistry. rsc.orgru.nl The sign and intensity of the Cotton effects in the CD spectrum provide the basis for assigning the R or S configuration to the chiral center.
Chromatographic Purity Assessment and Quantification of this compound
Chromatography is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is crucial for determining the purity of a this compound sample and for quantifying its concentration in various matrices, such as in vitro metabolism assays or biological fluids. nih.govnih.govresearchgate.net
A typical method for analyzing this compound would be a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. sielc.com
Stationary Phase : A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase : A mixture of an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape.
Detection : this compound contains a chromophore (the aromatic ring) that absorbs UV light. A UV detector set to a wavelength of approximately 258 nm would provide sensitive detection.
Chiral Separation : If this compound is chiral, a specialized chiral stationary phase (CSP) would be required to separate the two enantiomers. mdpi.comnih.govchromatographyonline.com This is critical for studying the stereoselectivity of its biological activities.
Method validation would be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and sensitivity (limit of detection and quantification). mdpi.comresearchgate.net
Table 4: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.commdpi.com However, molecules like this compound, which contain polar functional groups such as a carboxylic acid (-COOH) and a hydroxyl (-OH) group, are non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. To overcome this limitation, chemical derivatization is employed to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives. jfda-online.com
The primary objectives of derivatizing this compound for GC analysis are:
To Increase Volatility: By masking the polar -COOH and -OH groups, the intermolecular hydrogen bonding is reduced, lowering the boiling point of the analyte and allowing it to be vaporized in the GC inlet without decomposition. jfda-online.com
To Improve Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks, improving separation efficiency and resolution from other components in the sample. jfda-online.com
To Enhance Detection Sensitivity: Certain derivatizing agents can introduce elements (e.g., fluorine) that significantly enhance the response of specific detectors like the electron capture detector (ECD). jfda-online.com
Common derivatization strategies applicable to this compound involve alkylation or esterification of the carboxylic acid group and silylation or acylation of the hydroxyl group. Research on the parent compound, chlorambucil, has explored various derivatization procedures, including methylation and silylation, which provide a basis for methods applicable to its hydroxylated metabolite. researchgate.netmendeley.com For instance, methylation using agents like (trimethylsilyl)diazomethane (TMSD) has been shown to be an effective method for the GC analysis of chlorambucil. researchgate.netmendeley.com
The selection of the derivatizing agent is critical and depends on the specific analytical requirements. The table below outlines potential derivatization reactions for this compound.
| Functional Group | Derivatization Method | Reagent Example | Resulting Derivative |
| Carboxylic Acid (-COOH) | Alkylation / Esterification | (Trimethylsilyl)diazomethane (TMSD) | Methyl Ester |
| Hydroxyl (-OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether |
| Both -COOH and -OH | Silylation (in one step) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | TMS Ester and TMS Ether |
Following derivatization, the sample is injected into the GC system, where it is separated on a capillary column (e.g., HP-5MS). nih.gov Detection is typically performed using a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation pattern of the derivative. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the quantitative analysis of this compound in complex biological matrices such as plasma or tissue homogenates, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. measurlabs.com This technique offers exceptional sensitivity, selectivity, and high throughput, making it ideal for pharmacokinetic studies where trace levels of metabolites must be accurately measured. frontiersin.org The enhanced resolution and speed of UPLC are achieved by using columns packed with smaller particles (typically <2 µm), which operate at higher pressures than traditional HPLC systems. measurlabs.com
A typical bioanalytical method for this compound using UPLC-MS/MS involves several key steps: onlinepharmacytech.info
Sample Preparation: The initial step is to isolate the analyte from the biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances like proteins and salts. scielo.br
Chromatographic Separation: The prepared sample is injected into the UPLC system. A reversed-phase column (e.g., C18) is used to separate this compound from its parent drug, Chlorambucil, and other endogenous components based on polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. nih.govsigmaaldrich.cn
Ionization and Mass Analysis: The column eluent is directed to the mass spectrometer's ion source, usually an electrospray ionization (ESI) source operating in positive ion mode. The ESI source generates protonated molecular ions [M+H]+ of the analyte.
Tandem Mass Spectrometry (MS/MS) Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole selects the precursor ion (the [M+H]+ ion of this compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific, characteristic product ion for detection. This process provides a very high degree of specificity and sensitivity, minimizing background noise. nih.gov
The table below outlines a hypothetical set of parameters for a UPLC-MS/MS method for this compound, based on established methods for similar compounds. frontiersin.orgsigmaaldrich.cn
| Parameter | Condition |
| Chromatography System | UPLC |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | Specific m/z values would be determined experimentally |
| Precursor Ion (Q1) | e.g., m/z 320.1 [M+H]+ for this compound |
| Product Ion (Q3) | e.g., a characteristic fragment ion |
This validated bioanalytical approach allows for the accurate and precise quantification of this compound over a specific concentration range, which is essential for understanding its formation and elimination kinetics in vivo. nih.gov
Advanced Structural Analysis (e.g., X-ray Crystallography)
While chromatographic and spectrometric techniques can identify and quantify a compound, X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's interaction with biological targets. nih.gov
The process of determining the structure of this compound via X-ray crystallography would involve the following key stages:
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of this compound. nih.gov This requires a highly purified sample of the compound, which is then dissolved in a suitable solvent system. Crystallization is induced by slowly changing the conditions (e.g., solvent evaporation, temperature change) to bring the solution to a state of supersaturation, from which well-ordered crystals can form. libretexts.org
X-ray Diffraction Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. libretexts.org The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots of varying intensities. nih.gov These diffraction data are recorded by a detector as the crystal is rotated. nih.gov
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's space group. nih.gov The intensities are then used to calculate the amplitudes of the structure factors. The "phase problem"—the fact that the phases of the structure factors are not directly measured—is solved using computational methods. This allows for the calculation of an electron density map of the molecule. nih.gov An atomic model is built into this map, and the entire structure is computationally refined to achieve the best possible fit with the experimental diffraction data. nih.gov
Molecular Mechanisms of Action of Hydroxy Chlorambucil
Elucidation of DNA Alkylation and Cross-linking Profiles of Chlorambucil (B1668637)
Chlorambucil is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on macromolecules. patsnap.com Its cytotoxic effects are primarily mediated through extensive damage to nuclear DNA. The process begins with the formation of a highly reactive aziridinium (B1262131) ion, which then attacks electron-rich centers in DNA bases. oncohemakey.com This leads to the formation of mono-adducts and, subsequently, DNA cross-links. These lesions physically obstruct the machinery of DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis). patsnap.comwikipedia.org
Specificity of Nucleobase Adduction (e.g., Guanine (B1146940) N7, Adenine N3)
The alkylating action of chlorambucil is not random; it exhibits a preference for specific nucleophilic sites within the DNA structure. The most frequent target for alkylation is the N7 position of guanine. patsnap.comnih.gov This site is particularly susceptible due to its location in the major groove of the DNA helix and its high electron density. nih.gov Another significant site of adduction is the N3 position of adenine. mdpi.commdpi.com
While N7-guanine and N3-adenine adducts are the most common, alkylation has also been observed at other, less frequent sites. These include the N1 position of adenine and, to a lesser extent, the N3 position of cytosine and the O6 position of guanine. nih.govmdpi.com The formation of these various mono-adducts is the initial step in the DNA-damaging cascade. Following the initial mono-alkylation, the second chloroethyl group can react with another base, leading to the formation of highly cytotoxic interstrand cross-links (ICLs) or intrastrand cross-links. patsnap.comnih.gov ICLs, which covalently link the two opposing strands of the DNA double helix, are particularly toxic as they pose a formidable block to DNA strand separation, a critical step for both replication and transcription. nih.govnih.gov Research indicates a sequence preference, with ICLs forming between two guanines (guanine-guanine) but not typically between guanine and adenine or two adenines. mdpi.com
| Target Nucleobase | Position of Adduction | Type of Lesion | Reference |
|---|---|---|---|
| Guanine | N7 | Major mono-adduct, ICLs | patsnap.comnih.govmdpi.com |
| Adenine | N3 | Significant mono-adduct | mdpi.commdpi.com |
| Adenine | N1 | Minor mono-adduct | nih.govnih.gov |
| Cytosine | N3 | Minor mono-adduct | nih.gov |
| Guanine | O6 | Minor mono-adduct | mdpi.com |
Kinetics of DNA Adduct Formation and Repair Dynamics
The formation of DNA adducts by chlorambucil is a dynamic process influenced by drug concentration and time. Studies have shown that increases in chlorambucil concentration lead to a dose-dependent rise in the formation of both mono-adducts and interstrand cross-links. nih.gov
The cellular response to this damage involves complex DNA repair pathways, and the efficiency of these pathways can vary significantly between different cell types. nih.gov Cells employ multiple strategies to remove chlorambucil-induced lesions. Mono-adducts can be repaired by the base excision repair (BER) pathway, where enzymes like alkyl-N-purine DNA glycosylase recognize and excise the damaged base. aacrjournals.org Another critical repair protein is O6-alkylguanine-DNA alkyltransferase (AGT), which can directly reverse alkylation at the O6 position of guanine. nih.gov
The repair of the more cytotoxic ICLs is a more complex process. It requires the coordinated action of proteins from several repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR). nih.govembopress.org Factors from the Fanconi anemia pathway are also crucial for the resolution of these lesions. nih.gov
The kinetics of repair differ based on the cell line and the type of lesion. For instance, a time-dependent repair of the two main mono-alkylated DNA adducts (N3-adenine and N7-guanine) has been confirmed in A2780 ovarian carcinoma cells and peripheral blood mononuclear cells (PBMCs). nih.gov However, the repair of ICLs was observed in most tested cell systems except for PBMCs, highlighting cell-type specific differences in repair capacity. nih.gov An enhanced ability to repair these DNA lesions is a key factor in the development of cellular resistance to chlorambucil. patsnap.comnih.gov
| Cell Line | Lesion Type | Repair Observation | Reference |
|---|---|---|---|
| A2780 (Ovarian Carcinoma) | Mono-adducts | Time-dependent repair confirmed | nih.gov |
| hTERT immortalized VH10 cells | Mono-adducts | Time-dependent repair confirmed | nih.gov |
| PBMCs (Peripheral Blood Mononuclear Cells) | Mono-adducts | Time-dependent repair confirmed | nih.gov |
| A2780, U2OS, Podocytes, VH10 | Interstrand Cross-links (ICLs) | Repair observed | nih.gov |
| PBMCs (Peripheral Blood Mononuclear Cells) | Interstrand Cross-links (ICLs) | Repair not observed | nih.gov |
Interactions of Chlorambucil with Cellular Macromolecules Beyond DNA
Protein Binding and Enzyme Inhibition Studies
Chlorambucil can react with nucleophilic amino acid residues in proteins, particularly those containing thiol groups, such as cysteine. nih.gov A significant interaction occurs with the tripeptide glutathione (B108866) (GSH). The conjugation of chlorambucil with GSH, a reaction that can be catalyzed by the enzyme glutathione S-transferase (GST) P1-1, is a major detoxification pathway. wikipedia.org This process renders the drug less reactive and facilitates its removal from the cell, representing a mechanism of drug resistance. wikipedia.orgnih.gov Studies have shown that GST P1-1 can sequester chlorambucil, particularly when cellular GSH levels are low. nih.gov Beyond detoxification, chlorambucil's ability to form DNA-protein cross-links has also been noted, which can further disrupt cellular processes. mdpi.com
Intracellular Signaling Pathway Modulation by Chlorambucil
The extensive DNA damage induced by chlorambucil triggers a cascade of intracellular signaling events that ultimately determine the cell's fate. These pathways sense the genomic stress and can initiate cell cycle arrest to allow time for repair or, if the damage is too severe, trigger apoptosis.
A central player in this response is the tumor suppressor protein p53. wikipedia.orgnih.gov DNA damage, particularly the double-strand breaks that can result from stalled replication forks at ICLs, leads to the accumulation and activation of p53. wikipedia.orgembopress.org Activated p53 then transcriptionally regulates a host of downstream target genes. This leads to cell cycle arrest, often at the G2/M phase, preventing the cell from attempting to divide with a damaged genome. patsnap.com
If the DNA damage is deemed irreparable, the p53-mediated pathway commits the cell to apoptosis. This involves the modulation of the Bcl-2 family of proteins. nih.govmdpi.com Studies have shown that chlorambucil treatment can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards death. nih.govmdpi.com The induction of apoptosis through this p53-dependent pathway is considered a crucial component of chlorambucil's anticancer activity. nih.gov In cells with mutated or non-functional p53, resistance to chlorambucil is often observed, although p53-independent pathways to cell death can also be activated at high drug concentrations. nih.gov Furthermore, chlorambucil has been shown to inhibit endothelial cell proliferation and migration, suggesting it may also modulate signaling pathways related to angiogenesis. mdpi.com
Apoptosis Induction Pathways
Chlorambucil, an alkylating agent, primarily induces apoptosis, or programmed cell death, by inflicting significant DNA damage in cancer cells. wikipedia.orgchemicalbook.compatsnap.com Its mechanism involves the cross-linking of DNA strands, which obstructs DNA replication and transcription. patsnap.compatsnap.com This damage triggers a cellular stress response that leads to cell cycle arrest and ultimately apoptosis. wikipedia.orgpatsnap.com
The apoptotic process initiated by chlorambucil is mediated through the intrinsic pathway. patsnap.com DNA damage leads to the accumulation of cytosolic p53, a tumor suppressor protein. wikipedia.org The activation of p53, in turn, stimulates the Bcl-2-associated X protein (Bax), which is a pro-apoptotic protein. wikipedia.org This cascade of events culminates in the activation of caspases, a family of proteases that are central to the execution of apoptosis. patsnap.com The antitumor effect of chlorambucil may be produced by inducing apoptosis-associated membrane changes that result in the rapid clearance of the apoptotic cells by the immune system.
Cell Cycle Perturbation Mechanisms
Chlorambucil's cytotoxic effects are not specific to any single phase of the cell cycle. youtube.com As an alkylating agent, it can interfere with DNA at any point in the cycle. wikipedia.org The substantial DNA damage caused by chlorambucil activates cell cycle checkpoints, which are regulatory pathways that halt cell cycle progression to allow for DNA repair. patsnap.com If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. patsnap.com
Research has shown that the DNA damage inflicted by chlorambucil predominantly leads to cell cycle arrest at the G2/M phase. patsnap.com This prevents the cells from entering mitosis and undergoing division, thereby inhibiting tumor growth. patsnap.com The inability of cancer cells to replicate their DNA and transcribe essential genes due to chlorambucil-induced DNA cross-linking is a primary factor in this cell cycle arrest. patsnap.com
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
The generation of reactive oxygen species (ROS) and the subsequent oxidative stress are also implicated in the mechanism of action of chlorambucil. High levels of ROS can induce cellular damage and trigger cell death. medchemexpress.comnih.gov Many cancer cells already exhibit a disturbed redox balance and are under a state of oxidative stress, making them more vulnerable to agents that further increase ROS levels. umich.edu
While the direct generation of ROS by chlorambucil is a part of its anticancer activity, the interplay with cellular antioxidant systems is also crucial. Glutathione (GSH) is a key intracellular antioxidant that can detoxify harmful substances. nih.gov Overexpression of glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to drugs like chlorambucil, can lead to increased drug removal from the cell and contribute to resistance. nih.gov
Mechanisms of Action Diversification Through Structural Modification
Structural modifications of chlorambucil have been explored to enhance its anticancer activity, improve selectivity, and overcome resistance. By creating hybrid compounds, researchers aim to introduce novel mechanisms of action or to better target cancer cells.
One approach involves targeting the mitochondria of cancer cells. Since cancer cells often have a higher mitochondrial membrane potential than normal cells, conjugating chlorambucil with a triphenylphosphonium group can direct the drug to the mitochondria. This targeted delivery enhances the drug's cytotoxicity against cancer cells that are insensitive to the parent drug by acting on mitochondrial DNA, leading to cell cycle arrest and cell death. umich.edu
Another strategy involves creating hybrid molecules that combine chlorambucil with other pharmacologically active moieties. For instance, hybrids of chlorambucil with asparagine have been synthesized to leverage the increased demand for amino acids in cancer cell growth and proliferation.
Below is a table summarizing the effects of certain structural modifications on the mechanism of action of chlorambucil:
| Modification | Targeted Pathway/Mechanism | Desired Outcome |
| Triphenylphosphonium Conjugation | Mitochondrial Targeting | Enhanced cytotoxicity in resistant cells, induction of cell cycle arrest and apoptosis via mitochondrial DNA damage. umich.edu |
| Asparagine Hybridization | Amino Acid Metabolism | Increased uptake by cancer cells, leading to enhanced cytotoxicity. |
Structure Activity Relationships Sar and Design Principles for Hydroxy Chlorambucil Derivatives
Impact of Hydroxyl Group Position on Biological Activity
Research investigating variations in hydroxyl group placement (meta, ortho, and para positions) within chlorambucil-tyrosine conjugates revealed differential cytotoxic effects against cancer cell lines. For example, para-substituted analogues generally exhibited potent anticancer activity, with IC50 values ranging from 19.39 to 55.09 µM against MCF-7 and MDA-MB-231 cell lines, which was a notable improvement compared to the parent chlorambucil (B1668637) (IC50 values around 130-136 µM) nih.gov. Meta-substituted derivatives also demonstrated strong activity, with IC50 values between 17.72–63.03 µM, while ortho-substituted compounds showed slightly broader activity ranges of 20.54–79.37 µM nih.gov. These findings underscore that the precise positioning of hydroxyl groups can fine-tune the molecule's interaction with biological targets, impacting its potency and selectivity.
Table 1: Impact of Hydroxyl Group Position on Activity in Chlorambucil-Tyrosine Hybrids
| Hybrid Type (Chlorambucil-Tyrosine) | Hydroxyl Position | Cell Line | IC50 (µM) |
| ortho-substituted | ortho | MCF-7 | 20.54-79.37 |
| ortho-substituted | ortho | MDA-MB-231 | 20.54-79.37 |
| meta-substituted | meta | MCF-7 | 17.72-63.03 |
| meta-substituted | meta | MDA-MB-231 | 17.72-63.03 |
| para-substituted | para | MCF-7 | 19.39-55.09 |
| para-substituted | para | MDA-MB-231 | 19.39-55.09 |
| Parent Chlorambucil | N/A | MCF-7 | 130.36 |
| Parent Chlorambucil | N/A | MDA-MB-231 | 136.8 |
Influence of Spacer Chain Length and Linker Chemistry on Molecular Interactions
For instance, in studies involving chlorambucil-estrone hybrids, SAR analyses indicated that increasing the length of the spacer chain could compromise cytotoxic effects mdpi.com. Similarly, research on tyrosine-chlorambucil conjugates revealed that both the length of the spacer chain and the stereochemistry of the tyrosine moiety significantly influenced anticancer activity nih.gov. Derivatives with a 10-carbon spacer, particularly those derived from L-tyrosinol, showed selectivity towards the MCF-7 breast cancer cell line nih.gov.
The choice of linker chemistry is also crucial. Cleavable linkers, such as ester and amide bonds, are often preferred as they can facilitate the controlled release of the active chlorambucil moiety at the target site mdpi.com. Furthermore, studies exploring glycosylation of chlorambucil using different chemoselective linkers (e.g., N-alkoxyamine, N-acyl hydrazine, N-hydroxyamine) have shown that the linker and the attached sugar moiety can influence partitioning between open and closed ring forms, leading to varied biological activities nih.gov.
Table 2: SAR of Chlorambucil-Tyrosine Hybrids based on Spacer Chain Length and Stereochemistry
| Compound Type | Derivative | Spacer Length (C atoms) | Stereochemistry | Cell Line | IC50 (µM) |
| Tyrosine-CHL | L-hybrids | Variable | L | MCF-7 | 19.39-67.90 |
| Tyrosine-CHL | D-hybrids | Variable | D | MCF-7 | 16.27-152.37 |
| Tyrosinol-CHL | L-tyrosinol derivative | 10 | L | MCF-7 | Not specified |
| Tyrosinol-CHL | D-tyrosinol derivative | 10 | D | MCF-7 | Not specified |
| Note: Parent Chlorambucil IC50 values are approximately 130 µM for MCF-7 cells. |
Modulation of Alkylating Moiety Reactivity within Hydroxy Chlorambucil Frameworks
The core of chlorambucil's cytotoxic action lies in its bis(2-chloroethyl)amino group, which functions as a bifunctional alkylating agent wikipedia.orgslideshare.netoncohemakey.comcancercareontario.ca. This moiety undergoes an intramolecular nucleophilic substitution reaction, displacing a chloride ion to form a highly reactive aziridinium (B1262131) cation intermediate wikipedia.orgslideshare.netoncohemakey.comoncohemakey.commdpi.com. This electrophilic intermediate then covalently binds to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) wikipedia.orgslideshare.netoncohemakey.comacs.org. The bifunctional nature allows for cross-linking of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell death wikipedia.orgoncohemakey.comcancercareontario.caacs.org.
SAR studies have established the critical importance of this functional group:
The bis(2-chloroethyl) group is essential for activity; replacement of chloride with other halogens or altering the ethylene (B1197577) chain length between the chlorine and nitrogen atoms abolishes activity slideshare.net.
Aromatic nitrogen mustards, like chlorambucil, are generally less reactive and less toxic than their aliphatic counterparts due to reduced nitrogen nucleophilicity conferred by the aromatic ring oncohemakey.comnih.govtaylorandfrancis.com.
Preclinical Biological Evaluation of Hydroxy Chlorambucil
In Vitro Efficacy Studies of Hydroxy chlorambucil (B1668637)
Cell Line Susceptibility Profiling (e.g., diverse cancer cell lines)
No specific data from peer-reviewed studies detailing the susceptibility of diverse cancer cell lines to Hydroxy chlorambucil were identified. While research has been conducted on various hybrid molecules and derivatives of chlorambucil, quantifiable efficacy data, such as IC50 or GI50 values, for a compound specifically identified as this compound are not available in the public domain. One review of chlorambucil-bearing hybrid molecules mentioned a derivative where the chloroethyl groups were converted to hydroxyl groups, but it was noted to have inferior activity compared to other synthesized hybrids, and specific cytotoxicity data was not provided.
Three-Dimensional (3D) Spheroid and Organoid Model Evaluation
There is no available research documenting the evaluation of this compound in three-dimensional (3D) spheroid or organoid models. While these advanced in vitro systems are increasingly used to assess the efficacy of anticancer agents by better mimicking the tumor microenvironment, their application to the study of this compound has not been reported in published literature.
Co-culture System Analysis for Microenvironment Interactions
No studies were found that utilized co-culture systems to analyze the effects of this compound on microenvironment interactions. This type of analysis, which investigates the interplay between cancer cells and other cell types like fibroblasts or immune cells, has not been documented for this specific compound.
In Vivo Efficacy in Animal Models of Disease
Xenograft and Syngeneic Murine Models
There is an absence of published in vivo efficacy data for this compound in either xenograft (human tumor in immunocompromised mice) or syngeneic (murine tumor in immunocompetent mice) models. Research on related chlorambucil derivatives has shown activity in such models, but these findings cannot be directly attributed to this compound.
Evaluation in Genetically Engineered Animal Models
No literature is available on the evaluation of this compound in genetically engineered animal models, which are designed to spontaneously develop tumors that more closely mimic human disease.
Research on Pharmacokinetic and Pharmacodynamic Profiles in Preclinical Models
Comprehensive searches of scientific databases have not identified dedicated preclinical studies investigating the pharmacokinetic and pharmacodynamic profiles of a compound explicitly named "hydroxychlorambucil." Research has predominantly focused on the parent drug, chlorambucil, and its major active metabolite, phenylacetic acid mustard (PAAM).
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
There is a lack of specific preclinical data detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hydroxychlorambucil. Standard preclinical ADME studies, which are crucial for characterizing a new chemical entity, involve determining how the compound is taken up by the body, where it distributes, how it is chemically altered, and the routes by which it and its byproducts are eliminated. Without dedicated studies on hydroxychlorambucil, these parameters remain uncharacterized.
Target Engagement and Biomarker Studies in Preclinical Systems
No specific target engagement or biomarker studies for hydroxychlorambucil in preclinical systems have been identified in the available literature. Such studies are essential to understand how a drug interacts with its intended molecular target and to identify measurable indicators of this interaction and its downstream biological effects. The mechanism of action for alkylating agents like chlorambucil involves the alkylation of DNA, leading to cytotoxicity. It is hypothesized that any active metabolite of chlorambucil would likely share this mechanism. However, without empirical data, the specific target engagement and relevant biomarkers for hydroxychlorambucil cannot be detailed.
Synergistic and Antagonistic Interactions with Other Therapeutic Agents
There is no available preclinical research that specifically investigates the synergistic or antagonistic interactions of hydroxychlorambucil with other therapeutic agents. Combination therapy is a cornerstone of cancer treatment, and understanding how different drugs interact is critical. Such studies typically involve in vitro and in vivo models to assess whether the combination results in an enhanced (synergistic), reduced (antagonistic), or additive therapeutic effect. The absence of such studies for hydroxychlorambucil means its potential in combination regimens is currently unknown.
Mechanisms of Cellular Resistance and Strategies to Overcome Resistance to Hydroxy Chlorambucil
Cross-Resistance Patterns with Other Chemotherapeutic Agents
Cellular resistance to chemotherapeutic agents is a significant challenge in cancer treatment, often leading to treatment failure. Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other drugs, even if they have different chemical structures or mechanisms of action. Understanding these patterns is crucial for selecting effective treatment regimens and developing strategies to circumvent resistance.
Research indicates that chlorambucil (B1668637), an alkylating agent, can exhibit cross-resistance with other alkylating agents. Studies analyzing chlorambucil-resistant chronic lymphocytic leukemia (CLL) lymphocytes have shown complete cross-resistance to melphalan (B128) and mitomycin C, and partial cross-resistance to cisplatin (B142131) aacrjournals.org. Conversely, these resistant cells were not cross-resistant to UV light or methyl methanesulfonate (B1217627) (MMS), suggesting that DNA repair pathways like nucleotide excision repair (NER) and base excision repair (BER) may not be the primary drivers of this specific resistance aacrjournals.org.
Furthermore, cell lines selected for resistance to chlorambucil have demonstrated cross-resistance to other dimethyl sulfonate (DMS) analogues, with resistance levels comparable to those observed for chlorambucil itself aacrjournals.org. This suggests a shared resistance mechanism, potentially related to the alkylating activity of these compounds.
Mechanisms contributing to chlorambucil resistance, and by extension, resistance to its active metabolites like hydroxy chlorambucil, include:
Data Table: Cross-Resistance Patterns of Chlorambucil-Resistant Cells
The following table summarizes observed cross-resistance patterns in cell lines or patient samples selected for resistance to chlorambucil. These findings provide insight into potential cross-resistance profiles for this compound.
| Drug Class / Specific Drug | Observed Cross-Resistance Level | Reference |
|---|---|---|
| Melphalan (Alkylating Agent) | Complete | aacrjournals.org |
| Mitomycin C (Alkylating Agent) | Complete | aacrjournals.org |
| Cisplatin (Platinum Agent) | Partial | aacrjournals.org |
| UV Light | None | aacrjournals.org |
| Methyl Methanesulfonate (MMS) | None | aacrjournals.org |
| Dimethyl Sulfonate (DMS) Analogues | Significant (similar to chlorambucil) | aacrjournals.org |
| Other Alkylating Agents | Potential cross-hypersensitivity (e.g., rash) | hres.cafda.gov |
It is important to note that while direct studies on this compound's cross-resistance are limited, its shared mechanism of action as an alkylating agent with chlorambucil suggests that similar cross-resistance patterns would likely apply. Strategies to overcome such resistance often involve combination therapies with agents that bypass these resistance mechanisms or inhibitors of resistance pathways themselves nih.govmdpi.comresearchgate.net. For instance, hybrid molecules combining chlorambucil with other agents like platinum complexes have shown potential to overcome resistance, including cisplatin resistance mdpi.commdpi.com. Additionally, chlorambucil has shown promise in counteracting resistance to other therapies, such as PARP inhibitors, in BRCA1/2-deficient tumors researchgate.net.
Advanced Drug Delivery Systems and Prodrug Strategies for Hydroxy Chlorambucil
Design and Synthesis of Hydroxy Chlorambucil (B1668637) Prodrugs
Prodrug strategies involve chemically modifying a drug molecule to create an inactive precursor that is converted into the active form within the body, often at the target site. This approach can improve solubility, stability, and pharmacokinetic profiles.
Enzyme-Activatable Prodrugs (e.g., pH-sensitive, redox-sensitive)
Enzyme-activatable prodrugs leverage the specific enzymatic or microenvironmental conditions found in tumors to achieve targeted drug release.
pH-Sensitive Prodrugs: Cancerous tissues often exhibit an acidic microenvironment (pH 6.5–7.2) due to increased glycolysis. Prodrugs designed with acid-labile linkers can exploit this difference, releasing the active drug in the tumor vicinity. For instance, research on chlorambucil has explored acid-sensitive hydrazone linkages for prodrug design frontiersin.org. One study synthesized pH-triggered dynamic erosive small molecule nano-prodrugs of chlorambucil, which showed enhanced gastrointestinal absorption and tumor accumulation via acid erosion nih.gov. Another study demonstrated that a honokiol–chlorambucil co-prodrug exhibited sensitivity to the acidic tumor microenvironment, releasing free drugs in acidic buffer solutions (pH 5.5) more readily than in neutral buffer (pH 7.4) acs.org.
Redox-Sensitive Prodrugs: The intracellular environment of cancer cells often has a higher concentration of reducing agents, such as glutathione (B108866), compared to normal cells. Prodrugs incorporating disulfide bonds (-S-S-) can be designed to cleave under these reducing conditions, releasing the active drug. Research has explored redox-responsive heparin–chlorambucil conjugate polymeric prodrugs, which self-assemble into nanoparticles and release chlorambucil upon encountering the redox-sensitive disulfide bond linker, demonstrating selective killing of tumor cells mdpi.com.
Targeted Prodrug Conjugates (e.g., peptide, antibody-drug conjugates)
Targeted prodrug conjugates aim to deliver the therapeutic agent directly to cancer cells or specific tissues, thereby reducing off-target effects.
Peptide Conjugates: Peptides that bind to specific receptors overexpressed on cancer cells can be used to direct the drug to the tumor site. While direct examples for hydroxy chlorambucil are limited in the search results, research on chlorambucil has explored conjugation with peptides or other targeting moieties. For example, folic acid-functionalized graphene oxide particles loaded with chlorambucil have been developed for controlled release and targeting mdpi.commdpi.com.
Antibody-Drug Conjugates (ADCs): ADCs utilize antibodies to specifically target tumor-associated antigens, delivering a potent cytotoxic payload. While ADCs are a well-established strategy, specific examples of ADCs for this compound were not explicitly detailed in the provided search results. However, a study mentioned a CD20-antibody-targeted nanoparticle co-loaded with hydroxychloroquine (B89500) and chlorambucil, which showed effectiveness in controlling aggressive leukemia nih.gov.
Multi-drug Co-delivery Systems Incorporating this compound
Combining multiple therapeutic agents within a single delivery system can lead to synergistic effects and overcome drug resistance.
Research has focused on co-delivering chlorambucil with other agents. For instance, a polymer nanodrug delivery system using N-(2-hydroxypropyl) methacrylamide (B166291) (polyHPMA) was developed for the co-delivery of chlorambucil and 6-mercaptopurine, utilizing pH and glutathione-responsive linkers. This system demonstrated satisfactory synergism and improved therapeutic efficiency nih.govresearchgate.net. Another study explored the co-delivery of chlorambucil with honokiol, creating co-prodrugs that enhanced antiproliferation effects and showed selective toxicity towards lymphocytic leukemia cells acs.org.
Nanocarrier-Based Delivery Systems for this compound
Nanocarriers offer a versatile platform for encapsulating drugs, protecting them from degradation, controlling their release, and facilitating targeted delivery.
Polymeric Nanoparticles (e.g., PLGA) for Encapsulation and Controlled Release
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are widely used for drug delivery.
Studies have successfully encapsulated chlorambucil into PLGA nanoparticles. These formulations have demonstrated high encapsulation efficiencies (e.g., >92%) and controlled release profiles, often exhibiting a biphasic pattern with an initial burst release followed by sustained release embrapa.brscirp.orgresearchgate.net. The PLGA nanoparticles loaded with chlorambucil showed reduced cell viability in breast cancer cell lines (MCF-7) and were found to be efficient drug delivery systems embrapa.brscirp.orgresearchgate.net. Research also indicates that PLGA-chlorambucil nanoparticles exhibit higher activity compared to the free drug in certain cancer models nih.gov.
Other polymeric nanocarriers explored include chitosan-coated iron oxide nanoparticles for magnetically targeted delivery of chlorambucil, showing controlled release and enhanced efficacy against leukemia cancer cells nih.govresearchgate.net. Mesoporous silica (B1680970) nanoparticles (MSNs) functionalized with chlorambucil have also been synthesized, with particle sizes optimized for cellular uptake (20-50 nm), demonstrating significantly higher cytotoxicity against cancer cells compared to free chlorambucil mdpi.comnih.gov. Furthermore, redox-responsive disulfide bond-containing amphiphilic heparin–chlorambucil conjugated polymeric prodrugs were designed to self-assemble into spherical nanoparticles, facilitating controlled release and selective tumor cell killing mdpi.com.
Liposomal and Micellar Formulations
Liposomes and micelles are lipid-based nanocarriers that can encapsulate hydrophobic drugs, improving their solubility and delivery.
Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate drugs in their aqueous core or lipid bilayer. While specific liposomal formulations for this compound were not detailed in the provided search results, liposomes are generally recognized as effective carriers for hydrophobic drugs, offering improved tumor distribution and potentially enhanced efficacy mdpi.com.
Micelles: Micelles are self-assembled colloidal structures formed by amphiphilic molecules, typically with a hydrophobic core and a hydrophilic shell. They are effective in solubilizing and delivering hydrophobic drugs. Research has explored micellar formulations for chlorambucil, including those using fluoroalkyl double-ended polyethylene (B3416737) glycol (PEG) to create micelles for drug delivery tandfonline.com. Patent literature also describes micellar formulations comprising chlorambucil derivatives, surfactants, and solubility promoters for improved delivery google.com. Studies on other drugs have shown that micellar formulations can provide superior efficacy in cancer models compared to unformulated drug combinations, indicating improved tumor distribution mdpi.com.
Computational Chemistry and Theoretical Modeling of Hydroxy Chlorambucil
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties that govern a molecule's behavior.
DFT calculations provide a detailed understanding of a molecule's electronic structure, including electron density distribution, atomic charges, and orbital energies. Studies on chlorambucil (B1668637) have utilized DFT to explore its electronic properties and potential reactivity. For instance, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311+G(d,p), are used to investigate molecular geometries, vibrational frequencies, and electronic transitions researchgate.netresearchgate.net. These calculations can reveal how substituents or structural modifications influence the molecule's electronic landscape, which is crucial for predicting its chemical stability and reactivity scielo.org.zarsc.orgmdpi.com. While specific DFT studies on "hydroxy chlorambucil" are not explicitly detailed in the provided results, such calculations on chlorambucil itself have focused on understanding charge delocalization and potential reaction sites researchgate.netresearchgate.net.
Molecular Electrostatic Potential (MEP) analysis maps the electron density distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic) scielo.org.zasci-hub.se. For chlorambucil, MEP analysis has been employed to identify potential sites for nucleophilic and electrophilic attacks, providing insights into its reactivity and interaction mechanisms with other molecules or biological targets researchgate.net. These analyses help visualize the distribution of partial positive and negative charges across the molecule, guiding predictions about its behavior in chemical reactions and biological environments scielo.org.za.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and their difference (the HOMO-LUMO energy gap), are critical indicators of a molecule's chemical stability and reactivity rsc.orgrsc.orgmuni.cznih.govajchem-a.com. A smaller energy gap generally implies higher reactivity, as less energy is required for electronic transitions or charge transfer rsc.orgmuni.cznih.govajchem-a.com. For chlorambucil, studies have calculated these energy gaps to assess its potential for chemical interactions and stability rsc.orgrsc.org. For example, the HOMO-LUMO gap can correlate with a molecule's polarizability and its susceptibility to chemical reactions muni.cz. Understanding these frontier molecular orbitals is essential for predicting how a molecule might behave under various chemical conditions or when interacting with biological macromolecules rsc.orgrsc.orgnih.gov.
Table 1: Selected Frontier Molecular Orbital (HOMO-LUMO) Properties
| Property | Value (eV) | Reference | Notes |
| Chlorambucil HOMO | -5.49 | rsc.org | Energy of the Highest Occupied Molecular Orbital |
| Chlorambucil LUMO | -0.21 | rsc.org | Energy of the Lowest Unoccupied Molecular Orbital |
| Chlorambucil Gap | 5.28 | rsc.org | Energy difference between HOMO and LUMO, indicating stability/reactivity |
| Phosphorene Gap | 3.28 | rsc.org | For comparison in a complex study |
| Complex Gap | 2.49 | rsc.org | Phosphorene-Chlorambucil complex, showing reduced gap |
Note: Values presented are derived from studies on chlorambucil, as direct data for this compound was not found.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the analysis of conformational changes and interactions with biological targets nih.govplos.orgacs.orgmdpi.comnih.gov. These simulations track the movement of atoms and molecules, offering a dynamic view of how a compound might fit into a binding site or how its structure changes upon interaction. Studies involving chlorambucil have used MD to investigate its interactions with enzymes like human Glutathione (B108866) S-transferase A1-1 (hGSTA1-1), revealing that ligand binding can lead to the stabilization of protein structures nih.govplos.org. MD simulations can also explore the conformational flexibility of a drug molecule, which is crucial for understanding its binding affinity and efficacy acs.orgmdpi.comnih.gov. For instance, simulations of glucose-conjugated chlorambucil interacting with GLUT1 have provided atomic-scale insights into transport mechanisms nih.gov.
In Silico Docking Studies of this compound with Biological Targets
In silico docking studies are computational methods used to predict the binding orientation and affinity of a ligand (like this compound) to a target molecule, typically a protein or DNA acs.orgmdpi.comsci-hub.semdpi.comresearchgate.netmdpi.comresearchgate.netut.ac.irut.ac.ir. These studies help identify potential biological targets and understand the molecular basis of drug action. Docking simulations explore how a molecule fits into the binding pocket of a target, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions, to estimate binding energies or scores acs.orgsci-hub.semdpi.comresearchgate.netmdpi.com. For chlorambucil, docking studies have been performed against various targets, including DNA and enzymes, to predict its binding modes and efficacy sci-hub.seresearchgate.netresearchgate.net.
DNA is a primary target for many chemotherapeutic agents, including alkylating agents like chlorambucil. Molecular docking studies can predict how chlorambucil interacts with DNA, whether through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone researchgate.netresearchgate.netut.ac.irut.ac.ir. These studies aim to elucidate the specific binding modes and quantify the interaction energies, which are indicative of binding strength and mechanism researchgate.netresearchgate.netacs.org. For example, studies on chlorambucil and DNA have used docking to suggest binding modes and estimate interaction energies, contributing to the understanding of its DNA-damaging mechanism researchgate.netresearchgate.net.
Table 2: Representative In Silico Docking Interaction Energies
| Compound/Ligand | Target Molecule | Binding Energy (kcal/mol) | Binding Mode/Notes | Reference |
| Chlorambucil | DNA | -7.08 | Minor groove interaction; predicted binding energy for podophyllotoxin (B1678966) with DNA | ut.ac.ir |
| Chlorambucil | DNA | N/A | Spectroscopic and docking studies suggested binding mode and interaction forces | researchgate.net |
| Chlorambucil-GSH adduct | hGSTA1-1 | N/A | Molecular dynamics simulations indicated stabilization of enzyme dimer | nih.govplos.org |
| HN–CBL | STAT3 | Lower energy better | Molecular docking performed to explore targeted delivery mechanism |
Enzyme Active Site Interactions and Binding Affinity Predictions
Understanding how a molecule interacts with its biological targets, such as enzymes, is fundamental to drug discovery. Computational methods, particularly molecular docking, play a crucial role in predicting these interactions and estimating binding affinities. Molecular docking simulates the binding of a ligand (like this compound) to a protein's active site, evaluating the strength and nature of the interaction through scoring functions. These functions typically consider various non-covalent forces, including van der Waals interactions, electrostatic forces, and hydrogen bonding, to predict the most favorable binding pose and affinity journalskuwait.orgnih.gov.
Studies on the parent compound, chlorambucil, have utilized molecular docking to investigate its interactions with DNA, revealing binding sites and mechanisms nih.govrsc.org. For instance, docking studies on chlorambucil with DNA identified specific hydrogen bonds and π–σ interactions contributing to its binding, with calculated binding energies ranging from -4.5 to -6.0 kcal mol⁻¹ rsc.org. Similarly, chlorambucil's interaction with Glutathione S-transferase P1-1 (GST P1-1) has been explored through docking, providing insights into potential competition mechanisms unimi.it.
While specific docking studies focusing directly on this compound's interactions with enzymes are not extensively documented in the provided literature, the principles derived from chlorambucil and analogous compounds are applicable. For example, research on GABA and GAHBA (a derivative with a hydroxyl group) interacting with GABA receptors indicated comparable binding energies and modes, suggesting that the presence of a hydroxyl group can influence, but not necessarily abolish, binding affinity unimi.it. This implies that computational docking could predict how the hydroxyl group in this compound might affect its interaction profile with various enzyme active sites compared to chlorambucil. Such predictions are vital for understanding potential mechanisms of action and guiding the development of more targeted therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the chemical structure of molecules and their biological activities or physicochemical properties nih.govscirp.orgnih.govmeilerlab.org. This powerful in silico approach allows researchers to predict the activity of novel compounds based on their structural features, thereby guiding the design and synthesis of molecules with desired properties, such as enhanced potency or reduced toxicity scirp.orgnih.govajdhs.com.
QSAR models are built using molecular descriptors, which are numerical representations of a molecule's structural and physicochemical characteristics. These descriptors are then correlated with experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms nih.govmeilerlab.orgfrontiersin.org. The development of robust QSAR models involves rigorous validation to ensure predictive accuracy, often assessed using metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²) nih.govajdhs.comfrontiersin.orgmdpi.com.
For anticancer drug design, QSAR models have demonstrated significant success. For instance, QSAR studies on various anticancer agents have reported high predictive capabilities, with R² values often exceeding 0.8 and Q² values indicating good internal validation scirp.orgnih.govajdhs.com. A study on pyrazole (B372694) derivatives for anticancer activity, for example, achieved R² values of 0.92 and Q² values of 0.73 ajdhs.com. Similarly, QSAR models for compounds targeting melanoma cell lines have shown R² values as high as 0.864 and Q² values of 0.799 nih.gov.
The computed physicochemical properties of this compound, as detailed in Table 1, serve as foundational data for developing QSAR models. By incorporating these and other molecular descriptors, researchers can build predictive models to explore how structural modifications to this compound might influence its biological activity, potentially leading to the design of more effective anticancer agents.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₂₀ClNO₃ | PubChem nih.gov |
| Molecular Weight ( g/mol ) | 285.76 | PubChem nih.gov |
| XLogP3 | 0.4 | PubChem (XLogP3 3.0) nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem (Cactvs 3.4.8.18) nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Cactvs 3.4.8.18) nih.gov |
| Topological Polar Surface Area | 60.8 Ų | PubChem (Cactvs 3.4.8.18) nih.gov |
Computational chemistry and theoretical modeling provide fundamental insights into the electronic structure, reactivity, and physical properties of molecules. Density Functional Theory (DFT) is a widely employed method for these investigations. DFT calculations, such as those performed at the B3LYP/6-311+G(d,p) level, have been used to study chlorambucil, revealing details about its molecular electrostatic potential (MEP) and energy gap researchgate.net. The MEP map helps identify regions of positive and negative charge, indicating potential sites for nucleophilic and electrophilic attacks. The energy gap, derived from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides information about the molecule's stability and its propensity for charge transfer journalskuwait.orgresearchgate.netresearchgate.net.
Other theoretical techniques applied to chlorambucil include the analysis of FTIR and FT-Raman spectra, as well as normal coordinate analysis using Wilson's F-G matrix method, which helps in assigning vibrational frequencies and confirming molecular structure researchgate.net. These computational approaches are essential for a comprehensive understanding of a molecule's behavior at the atomic and electronic level. Applying similar theoretical methodologies to this compound can elucidate its electronic distribution, conformational preferences, and potential reactivity, providing a foundation for further computational and experimental studies.
Table 2: Representative QSAR Model Performance Metrics in Anticancer Drug Design
| QSAR Model Type | Target/Activity | R² (Training Set) | Q² (Cross-Validation) | R²pred (Test Set) | Reference Study Example |
| CoMFA/CoMSIA | Anticancer (Pyrazole Der.) | 0.92 | 0.73 | N/A | ajdhs.com |
| MLR | Anticancer (Melanoma) | 0.864 | 0.799 | 0.706 | nih.gov |
| DFT-based QSAR | Anticancer (Ru Complexes) | 0.986 - 0.905 | 0.985 - 0.895 | N/A | scirp.org |
| ML (XGBoost) | Anticancer (Breast Cancer) | 0.94 | 0.82 (8-fold CV) | N/A | frontiersin.org |
Note: R²pred (predicted R²) is often used for external validation. Q² represents internal validation through cross-validation. Values are indicative of typical performance metrics in QSAR studies.
Future Research Directions and Emerging Research Avenues for Hydroxy Chlorambucil
Integration with Immunotherapeutic Strategies
The synergy between chemotherapy and immunotherapy is a leading frontier in oncology research. For hydroxy chlorambucil (B1668637), this involves leveraging its cytotoxic effects to enhance the efficacy of immune-based treatments. A primary strategy involves the development of antibody-drug conjugates (ADCs), where an antibody that specifically targets tumor cells is linked to a cytotoxic payload. nih.gov Future research could focus on using hydroxy chlorambucil as this payload, allowing for direct delivery to cancer cells while minimizing systemic exposure.
Another promising approach is the use of nanoparticle-based delivery systems. nih.gov Research has explored loading chlorambucil into biodegradable nanoparticles coated with tumor-specific antibodies, such as anti-CD20 for B-cell malignancies. nih.gov These targeted nanoparticles have been shown to effectively kill lymphoma cell lines and primary cells from patients with chronic lymphocytic leukemia (CLL) in preclinical models. nih.gov Such systems could be optimized for the delivery of this compound, potentially in combination with other agents like hydroxychloroquine (B89500), to increase tumor cell killing compared to the free drug. nih.gov The overarching goal of these immunotherapeutic integrations is to harness the potent alkylating activity of this compound with the precision of targeted antibodies, thereby improving the therapeutic index. nih.gov
Exploration of this compound in Combination Therapies
Combining cytotoxic agents with other drugs is a cornerstone of cancer therapy, aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity. nih.govnih.gov Research has extensively demonstrated the benefits of combining chlorambucil with anti-CD20 monoclonal antibodies like rituximab (B1143277) and obinutuzumab in treating CLL. nih.govahdbonline.comcancer.gov These combinations have shown substantially increased response rates compared to chlorambucil monotherapy. ahdbonline.comcancer.gov
Future exploration will likely focus on novel synergistic combinations and the development of hybrid molecules. nih.gov Studies have investigated combining chlorambucil with agents that have different mechanisms of action, such as other chemotherapeutics or inhibitors of DNA repair pathways, to exploit potential vulnerabilities in cancer cells. For instance, hybridizing chlorambucil with a molecule like cisplatin (B142131) has shown potential to overcome drug resistance. nih.gov Similarly, combining it with mercaptopurine in a dual-drug loaded conjugate has demonstrated synergistic effects in preclinical models. nih.gov These strategies aim to create multi-targeted agents that can address the complexity and heterogeneity of tumors. nih.gov
| Combination Agent | Therapeutic Class | Rationale for Combination | Key Findings/Potential | Reference |
|---|---|---|---|---|
| Rituximab | Anti-CD20 Monoclonal Antibody | Targeted immunotherapy plus chemotherapy | Increased overall response rates and progression-free survival in CLL. ahdbonline.comcancer.gov | ahdbonline.comcancer.gov |
| Obinutuzumab | Anti-CD20 Monoclonal Antibody | Targeted immunotherapy plus chemotherapy | Improved progression-free and overall survival compared to chlorambucil alone in CLL. cancer.gov | cancer.govnih.gov |
| Mercaptopurine | Antimetabolite | Synergistic anticancer effects through different mechanisms | Dual-drug conjugate showed a significant synergistic effect and increased apoptosis in HepG2 cells. nih.gov | nih.gov |
| Cisplatin | Platinum-based Chemotherapy | Overcoming drug resistance | Hybrid molecule exhibited a high apoptosis rate against resistant cancer cell lines. nih.gov | nih.gov |
| Hydroxychloroquine | Antimalarial/Autophagy Inhibitor | Enhance cell killing via multiple pathways | Co-loading in nanoparticles increased tumor cell killing in vitro and in vivo. nih.gov | nih.gov |
Development of Predictive Preclinical Models for this compound Response
A significant challenge in oncology drug development is the lack of preclinical models that can accurately predict clinical outcomes. nih.gov For this compound, future research must focus on developing and utilizing more sophisticated models to identify patients most likely to respond to treatment. This moves beyond traditional cell line and animal models to systems that better recapitulate human tumor biology. nih.govresearchgate.net
Key areas for development include:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the genetic and histological characteristics of the original tumor. pharmaweek.com PDX models could be used to test the efficacy of this compound on a diverse range of patient-specific tumors and to identify biomarkers of sensitivity or resistance.
Humanized Mouse Models: For evaluating combinations with immunotherapy, models with a reconstituted human immune system are essential. pharmaweek.com These models allow for the study of interactions between this compound, the tumor, and human immune cells.
Computational and Systems Biology Models: The use of digital twin patient cohorts and generative AI to model patient responses based on genomic and clinical data is an emerging field. medrxiv.org Such in silico models could predict survival curves and response rates for this compound in specific patient populations, helping to optimize clinical trial design. medrxiv.org
Improving these models is crucial for both forward translation (implementing basic research into practice) and reverse translation (elucidating the mechanistic basis of clinical observations). nih.gov
Investigation of this compound in Orphan Disease Research
Orphan diseases, or rare diseases, often have limited treatment options, creating a significant unmet medical need. e-cep.org Given its long history and known immunosuppressive properties, chlorambucil and its active metabolite, this compound, represent a potential therapeutic option for certain rare conditions. pharmacompass.comimprimedicine.com
One historical area of use has been in Behçet's disease, a rare inflammatory disorder. nih.gov Future research could systematically re-evaluate and optimize its use in this and other rare autoimmune or inflammatory conditions where lymphocyte suppression is beneficial. Furthermore, many rare cancers, such as specific subtypes of lymphoma or leukemia, could be candidates for treatment. For example, Merkel cell carcinoma is a rare skin cancer classified as an orphan disease. jhu.edu While immunotherapy is a new standard, investigating the activity of agents like this compound, particularly in combination strategies, could provide alternative treatment avenues. The Orphan Drug Act provides incentives for developing therapies for such conditions, which may spur new investigations into the applications of this compound. cas.org
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of this compound Activity
Understanding a drug's biodistribution, target engagement, and induced metabolic changes in real-time is critical for optimizing therapy. Advanced imaging and spectroscopic techniques offer powerful, non-invasive tools to achieve this. nih.gov
Future research could focus on developing methods to specifically track this compound in vivo. Potential avenues include:
Positron Emission Tomography (PET): A PET tracer could be developed by labeling a precursor or a modified version of this compound with a positron-emitting isotope. This would allow for the quantitative visualization of drug accumulation in tumors and other tissues.
Magnetic Resonance Spectroscopy (MRS): MRS can detect the biochemical composition of tissues. nih.gov It could be employed to monitor the metabolic response of tumors to this compound treatment. Changes in key metabolites could serve as early biomarkers of drug efficacy or resistance.
Raman Spectroscopy: This technique provides detailed chemical information based on molecular vibrations. nih.gov It could potentially be used at a cellular or tissue level to detect the presence of this compound and its interaction with macromolecules like DNA.
These advanced techniques could provide invaluable insights into the pharmacokinetics and pharmacodynamics of this compound, enabling a more personalized and effective approach to treatment. nih.gov
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of hydroxy chlorambucil, and how can researchers experimentally distinguish its effects from chlorambucil?
- Methodological Answer : To compare mechanisms, employ DNA interstrand cross-linking assays (e.g., comet assays) and molecular docking simulations to assess structural differences caused by hydroxylation. Chlorambucil’s mechanism involves alkylating DNA strands, inhibiting replication . This compound’s hydroxyl group may alter binding affinity; quantify cross-link efficiency via HPLC or gel electrophoresis. Include comparative cytotoxicity assays in lymphoma cell lines (e.g., Raji or Jurkat) to evaluate potency differences.
Q. What formulation parameters critically influence the stability and bioavailability of this compound in liposomal delivery systems?
- Methodological Answer : Use orthogonal experimental design to optimize parameters such as phospholipid-to-cholesterol ratio (e.g., 3:1), aqueous phase pH (7.4), and drug-to-phospholipid ratio (1:10). Encapsulation efficiency (>87%) and particle size uniformity (PDI <0.2) should be quantified via microcolumn centrifugation-HPLC and dynamic light scattering (DLS) . Stability studies under varying temperatures (4°C vs. 25°C) and pH conditions can identify degradation pathways.
Q. How should researchers design in vitro studies to evaluate this compound’s dose-response relationships in hematologic malignancies?
- Methodological Answer : Use sigmoidal dose-response curves (IC₅₀ calculations) in cell lines (e.g., CLL or NHL models). Employ flow cytometry for apoptosis markers (Annexin V/PI) and γH2AX immunofluorescence for DNA damage quantification. Include chlorambucil as a comparator to assess hydroxylation’s impact on efficacy. Replicate experiments across multiple cell passages to ensure consistency .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in this compound’s preclinical efficacy data across heterogeneous tumor models?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., tumor microenvironment differences). Use patient-derived xenograft (PDX) models to mimic clinical heterogeneity. Apply multi-omics integration (transcriptomics/proteomics) to correlate drug response with biomarkers. Address biases via stratified randomization and blinded data analysis .
Q. How can researchers systematically investigate this compound’s synergy with BTK inhibitors in ibrutinib-resistant lymphomas?
- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Test sequential vs. concurrent dosing in ibrutinib-resistant cell lines (e.g., MEC-1). Validate findings in vivo using murine xenograft models with longitudinal tumor volume tracking. Include pharmacodynamic markers (e.g., p-BTK inhibition) and RNA-seq to elucidate resistance pathways .
Q. What experimental approaches elucidate the role of this compound’s hydroxyl group in circumventing multidrug resistance (MDR) proteins?
- Methodological Answer : Use transporter-overexpressing cell lines (e.g., MDR1-transfected HEK293) for competitive uptake/efflux assays. Perform molecular dynamics simulations to compare interactions with MDR proteins (e.g., P-glycoprotein). Validate with knockout models (CRISPR/Cas9) to assess transporter dependency. Include pharmacokinetic profiling in MDR murine models .
Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to optimize this compound dosing in translational studies?
- Methodological Answer : Develop PBPK/PD models using sparse sampling data from preclinical species (rats/dogs). Incorporate parameters like volume of distribution (Vd), clearance (CL), and tumor penetration metrics. Validate models against clinical trial Phase I data (if available). Use Monte Carlo simulations to predict human dosing regimens .
Methodological Frameworks for Research Design
- Addressing Knowledge Gaps : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s mechanism in rare lymphomas .
- Experimental Reproducibility : Follow orthogonal design principles (e.g., varying pH, lipid ratios) to ensure robustness in formulation studies .
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews and mixed-effects models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
